molecular formula C21H18ClNO5S B6024018 ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6024018
M. Wt: 431.9 g/mol
InChI Key: AJRHUURGSZFHAI-HJTUMBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorophenyl, and hydroxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-2-[(3-BROMOPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **ETHYL (5Z)-2-[(3-FLUOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-3-28-21(26)18-19(25)17(10-12-7-8-15(24)16(9-12)27-2)29-20(18)23-14-6-4-5-13(22)11-14/h4-11,24-25H,3H2,1-2H3/b17-10-,23-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRHUURGSZFHAI-HJTUMBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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